molecular formula C24H28N2O2 B11594249 (4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11594249
M. Wt: 376.5 g/mol
InChI Key: SBTXNBHQOVASQA-RCCKNPSSSA-N
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Description

The compound (4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrazolone core, which is often associated with anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazones under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process would include stringent quality control measures to ensure consistency and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification stages.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds with structures similar to heparin.

Uniqueness

(4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: stands out due to its unique pyrazolone core and specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

(4E)-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one

InChI

InChI=1S/C24H28N2O2/c1-6-10-22-21(24(27)26(25-22)19-11-8-7-9-12-19)15-18-14-20(16(2)3)23(28-5)13-17(18)4/h7-9,11-16H,6,10H2,1-5H3/b21-15+

InChI Key

SBTXNBHQOVASQA-RCCKNPSSSA-N

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3

Origin of Product

United States

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